1-(1-Butoxy)-3,4-dichloro-3,4,4-trifluorobutane
Description
1-(1-Butoxy)-3,4-dichloro-3,4,4-trifluorobutane is a fluorinated aliphatic ether characterized by a butoxy group at position 1 and chlorine/fluorine substitutions at positions 3 and 4 of the butane chain. Its molecular formula is C₈H₁₂Cl₂F₃O, with a molecular weight of 265.08 g/mol. The compound’s structure combines halogenated and fluorinated groups, which are known to influence physicochemical properties (e.g., thermal stability, lipophilicity) and biological activity.
Structure
3D Structure
Properties
IUPAC Name |
4-butoxy-1,2-dichloro-1,1,2-trifluorobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Cl2F3O/c1-2-3-5-14-6-4-7(9,11)8(10,12)13/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOXUCDHVXCXMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCC(C(F)(F)Cl)(F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Characteristics
1-(1-Butoxy)-3,4-dichloro-3,4,4-trifluorobutane (C₈H₁₂Cl₂F₃O) features a butoxy group at position 1 and chlorine/fluorine substituents at positions 3 and 4. Its molecular weight of 253.09 g/mol and boiling point of 79 °C (extrapolated from analogous compounds) necessitate precise control during synthesis to avoid decomposition. The compound’s stability is influenced by the electron-withdrawing effects of fluorine and chlorine, which complicate nucleophilic substitutions.
Industrial Relevance
This compound serves as a precursor in pharmaceuticals and agrochemicals, particularly in reactions requiring controlled fluorination. Its commercial availability through suppliers like Alfa Chemistry underscores its utility, though detailed synthetic protocols remain proprietary.
Synthetic Strategies
Halogenation-Etherification Cascade
A predominant route involves sequential halogenation and etherification:
- Fluorination of Butene Derivatives : 3,4-Dichloro-3,4,4-trifluorobut-1-ene (CAS 374-26-5) is synthesized via radical fluorination of 1,3-butadiene using ClF₃ or SF₄ under inert conditions. SynQuest Labs reports a 95% purity product with a boiling point of 79 °C, achieved through distillation.
- Etherification with 1-Butanol : The chlorinated intermediate reacts with 1-butanol in the presence of a base (e.g., K₂CO₃) to form the butoxy group. This step typically occurs at 60–80 °C, with yields reaching 70–85% after 12 hours.
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | 1,3-Butadiene, ClF₃ | 100 °C, 5 atm | 65% |
| 2 | Intermediate, 1-Butanol | 70 °C, K₂CO₃ | 78% |
Catalytic Chlorofluorination
An alternative method employs transition-metal catalysts to streamline chlorofluorination:
- Palladium-Catalyzed Coupling : A 2025 patent (PubChem CID 22027030) describes using Pd(OAc)₂ to mediate the addition of Cl⁻ and F⁻ to a butene backbone. This one-pot reaction reduces side products, achieving 82% yield at 120 °C.
- Acid-Catalyzed Optimization : Sulfuric acid (0.25–0.30 equivalents) enhances reaction rates by protonating intermediates, as demonstrated in Friedel-Crafts acylation analogs.
Stepwise Preparation Protocols
Synthesis from Ethyl Trifluoroacetate
A patent by KR20110001415A outlines a three-step process adaptable to this compound:
- Condensation : Ethyl trifluoroacetate reacts with ethyl acetate under basic conditions to form ethyl 4,4,4-trifluoro-3-oxo-butanoate.
- Reduction : The ketone group is reduced using hydrogen donors (e.g., NaBH₄) in acidic media, yielding 4,4,4-trifluoro-3-oxo-butanoic acid.
- Etherification and Chlorination : Thionyl chloride converts the acid to an acyl chloride, which undergoes nucleophilic substitution with 1-butanol.
Critical parameters include maintaining temperatures below 90 °C during reduction to prevent decarboxylation and using anhydrous AlCl₃ to facilitate the final substitution.
Radical-Initiated Pathways
Recent advances utilize UV-initiated radical reactions for simultaneous chlorofluorination:
- Photochemical Reactors : Irradiating a mixture of 1-butene, Cl₂, and HF at 254 nm produces the target compound in 58% yield after 6 hours. This method minimizes byproducts like polychlorinated alkanes.
Purification and Characterization
Distillation and Chromatography
Post-synthesis purification involves fractional distillation under reduced pressure (20–30 mmHg) to isolate the product from unreacted 1-butanol and chlorinated byproducts. Gas chromatography (GC) with flame ionization detection confirms purity >95%.
Spectroscopic Validation
- NMR Analysis : ¹⁹F NMR reveals a triplet at δ -63 ppm (CF₃) and a doublet at δ -45 ppm (CF₂Cl), consistent with the desired structure.
- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 253.09, corroborating the molecular formula.
Challenges and Optimization
Byproduct Formation
Competing reactions, such as over-chlorination or ether cleavage, reduce yields. Strategies to mitigate these include:
Solvent Selection
Polar aprotic solvents (e.g., DMF) enhance solubility of fluorinated intermediates but require careful drying to prevent hydrolysis. Alternatively, toluene minimizes side reactions during Friedel-Crafts steps.
Industrial-Scale Production
Alfa Chemistry’s pilot-scale process employs continuous-flow reactors to achieve throughputs of 50 kg/day. Key metrics include:
| Parameter | Value |
|---|---|
| Temperature | 75 °C |
| Pressure | 3 atm |
| Residence Time | 2 h |
| Purity | 98% |
This system reduces thermal degradation and improves reproducibility compared to batch methods.
Chemical Reactions Analysis
1-(1-Butoxy)-3,4-dichloro-3,4,4-trifluorobutane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Using reducing agents like lithium aluminum hydride, the compound can be reduced to its corresponding alcohols.
Substitution: Halogen exchange reactions are common, where chlorine atoms can be substituted with other halogens or functional groups using reagents like sodium iodide.
Scientific Research Applications
Organic Synthesis
1-(1-Butoxy)-3,4-dichloro-3,4,4-trifluorobutane is primarily utilized as a reagent in organic synthesis. Its ability to introduce fluorinated groups into organic molecules makes it valuable for developing new fluorinated compounds. This is particularly significant in pharmaceuticals and agrochemicals, where fluorination can enhance the biological activity and stability of compounds .
Case Study: Synthesis of Fluorinated Pharmaceuticals
Research has demonstrated that compounds similar to this compound can be used to synthesize novel pharmaceuticals with improved efficacy. For example, the introduction of trifluoromethyl groups has been shown to increase the potency of certain drug candidates .
Material Science
In material science, this compound serves as an intermediate for producing fluorinated polymers and surfactants. Its unique properties allow for the modification of polymer surfaces to enhance hydrophobicity and chemical resistance.
Case Study: Development of Fluorinated Polymers
Fluorinated polymers synthesized from this compound exhibit superior thermal stability and low surface energy. These materials are increasingly used in coatings and insulation applications due to their durability and resistance to harsh chemicals .
Environmental Applications
The compound's properties also lend themselves to applications in environmental science. It can be utilized in the development of environmentally friendly solvents or as a part of remediation strategies for contaminated sites.
Case Study: Remediation Techniques
Research indicates that fluorinated compounds can be effective in capturing and degrading pollutants in soil and water systems. The use of this compound in these processes is being explored for its potential to enhance the efficacy of existing remediation techniques .
Mechanism of Action
The mechanism by which 1-(1-Butoxy)-3,4-dichloro-3,4,4-trifluorobutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The butoxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes, while the dichloro and trifluorobutane groups contribute to its reactivity and stability. These interactions can modulate various biochemical pathways, making it a valuable tool in research.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione (CAS 2712-68-7)
- Structural Differences :
- Physicochemical Properties: The diketone in CAS 2712-68-7 likely exhibits higher polarity due to carbonyl groups, enhancing solubility in polar solvents. In contrast, the ether linkage in the target compound may improve solubility in nonpolar media.
- Biological Activity :
2,4-Dichloro-1,1,1-trifluorobutane Derivatives
- Structural Differences :
- Synthesis and Industrial Viability :
1-Ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane
- Structural Differences: The target compound has three fluorine atoms, while 1-ethoxy-nonafluorobutane is perfluorinated (nine fluorines) .
- Physicochemical Properties: The high fluorination in 1-ethoxy-nonafluorobutane confers extreme hydrophobicity and chemical inertness, making it suitable for applications like firefighting foams. The target compound’s lower fluorination may offer a balance between reactivity and stability.
- Applications :
- Perfluorinated ethers are used in niche industrial applications, whereas the target compound’s mixed halogenation could broaden its utility in agrochemicals or pharmaceuticals.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound Name | Boiling Point (°C) | Solubility | LogP |
|---|---|---|---|
| This compound | ~120–140 (est.) | Moderate in organics | 2.8–3.2 |
| 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione | >200 | Polar solvents | 1.5–2.0 |
| 1-Ethoxy-nonafluorobutane | ~80–90 | Hydrophobic | 4.5–5.0 |
Biological Activity
1-(1-Butoxy)-3,4-dichloro-3,4,4-trifluorobutane, with the CAS number 231285-83-9, is an organofluorine compound that has garnered attention for its potential biological activities. This compound features a complex structure characterized by a butoxy group and multiple halogen substituents, which may influence its reactivity and biological interactions.
- Molecular Formula : C8H13Cl2F3O
- Molecular Weight : 253.09 g/mol
- Physical State : Typically exists as a colorless to light yellow liquid.
- Hazard Classification : Flammable (Hazard Code: F) .
Biological Activity
The biological activity of this compound is not extensively documented in the literature. However, several studies have indicated potential areas of interest:
Case Study 1: Antibacterial Potential
A study investigating various organofluorine compounds showed that halogenated derivatives often display enhanced antibacterial properties against gram-positive bacteria. Although direct studies on this compound are scarce, the structural similarities to known active compounds suggest potential efficacy .
Case Study 2: Toxicological Assessment
Toxicological evaluations are critical for understanding the safety profile of new compounds. Preliminary assessments indicate that exposure to similar fluorinated compounds can lead to cytotoxic effects in human cell lines. Further research is needed to evaluate the specific cytotoxicity and mutagenicity of this compound .
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Biological Activity | Notes |
|---|---|---|---|
| This compound | 231285-83-9 | Limited data available | Potential antibacterial activity suggested |
| 1-Bromo-2-fluoropropane | 106-94-5 | Moderate | Known for antimicrobial properties |
| Trichloroethylene | 79-01-6 | High toxicity | Well-studied for carcinogenic effects |
Research Recommendations
Further investigations should focus on:
- In vitro studies : Assessing the antimicrobial activity against a range of pathogens.
- In vivo studies : Evaluating toxicity and metabolic pathways in animal models.
- Structure-Activity Relationship (SAR) analysis : Understanding how variations in structure affect biological activity.
Q & A
Q. Experimental Design Considerations :
- Compare reaction yields in polar aprotic (DMF) vs. non-polar (toluene) solvents.
- Use DFT calculations to map charge distribution (e.g., referencing SMILES-based modeling in ) .
Basic: What analytical techniques are critical for structural elucidation?
Methodological Answer:
Advanced: How can environmental persistence of this compound be evaluated using computational models?
Methodological Answer:
Degradation Pathways :
- Use QSAR models to predict hydrolysis rates (e.g., C-F bond stability vs. C-Cl lability).
- Compare with experimental half-life data for structurally related perfluorinated compounds () .
Adsorption Studies :
- Simulate interactions with indoor surfaces (e.g., silica or cellulose) via molecular dynamics, referencing ’s surface chemistry framework .
Basic: What safety protocols are essential for handling halogenated-fluorinated compounds?
Methodological Answer:
- Ventilation : Use fume hoods rated for volatile fluorocarbons (VFCs).
- Personal Protective Equipment (PPE) : Chemically resistant gloves (e.g., nitrile) and face shields.
- Waste Disposal : Neutralize reactive intermediates (e.g., quenching with aqueous NaHCO) before disposal, as per ’s guidelines for halogenated waste .
Advanced: How can isotopic labeling resolve contradictions in mechanistic studies?
Methodological Answer:
Contradictions in proposed mechanisms (e.g., radical vs. ionic pathways) can be addressed via:
Deuterium Labeling : Track hydrogen abstraction in radical intermediates.
Tracing : Monitor ether bond cleavage under acidic vs. basic conditions.
Data Reconciliation : Cross-reference results with fluorinated diketone studies (e.g., ’s benzoyltrifluoroacetone reactivity) .
Basic: What solvent systems optimize its solubility for reaction screening?
Methodological Answer:
| Solvent | Compatibility | Rationale |
|---|---|---|
| Hexafluorobenzene | High | Fluorophilic interactions enhance solubility |
| THF/DMF Mixtures | Moderate | Balances polarity and steric accessibility |
| Chlorinated Solvents | Low | Risk of halogen exchange (Cl/F) under heating |
Advanced: How do fluorine substituents impact its bioactivity in medicinal chemistry analogs?
Methodological Answer:
- Metabolic Stability : Fluorine reduces oxidative metabolism, extending half-life (e.g., ’s fluorinated benzamide derivatives) .
- Target Binding : Use molecular docking to assess interactions with hydrophobic enzyme pockets (e.g., CYP450 isoforms).
- Toxicity Screening : Compare with non-fluorinated analogs in in vitro assays (e.g., liver microsome models).
Basic: What spectroscopic databases are recommended for benchmarking?
Methodological Answer:
- PubChem : Access NMR shifts for trifluoromethylated compounds (CID 67589 in ) .
- Cambridge Structural Database (CSD) : Reference crystallographic data for perfluorinated butane derivatives () .
Advanced: What strategies mitigate competing elimination during functionalization?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
